(4-Benzylpiperidin-1-yl)[1-(3-methylbenzyl)piperidin-3-yl]methanone (4-Benzylpiperidin-1-yl)[1-(3-methylbenzyl)piperidin-3-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14627730
InChI: InChI=1S/C26H34N2O/c1-21-7-5-10-24(17-21)19-27-14-6-11-25(20-27)26(29)28-15-12-23(13-16-28)18-22-8-3-2-4-9-22/h2-5,7-10,17,23,25H,6,11-16,18-20H2,1H3
SMILES:
Molecular Formula: C26H34N2O
Molecular Weight: 390.6 g/mol

(4-Benzylpiperidin-1-yl)[1-(3-methylbenzyl)piperidin-3-yl]methanone

CAS No.:

Cat. No.: VC14627730

Molecular Formula: C26H34N2O

Molecular Weight: 390.6 g/mol

* For research use only. Not for human or veterinary use.

(4-Benzylpiperidin-1-yl)[1-(3-methylbenzyl)piperidin-3-yl]methanone -

Specification

Molecular Formula C26H34N2O
Molecular Weight 390.6 g/mol
IUPAC Name (4-benzylpiperidin-1-yl)-[1-[(3-methylphenyl)methyl]piperidin-3-yl]methanone
Standard InChI InChI=1S/C26H34N2O/c1-21-7-5-10-24(17-21)19-27-14-6-11-25(20-27)26(29)28-15-12-23(13-16-28)18-22-8-3-2-4-9-22/h2-5,7-10,17,23,25H,6,11-16,18-20H2,1H3
Standard InChI Key YMCABVULDBFJDH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₂₅H₃₃N₂O, with a molecular weight of 393.55 g/mol. Its structure comprises two piperidine rings: one substituted with a benzyl group at position 4 and the other with a 3-methylbenzyl group at position 1, interconnected by a methanone functional group .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name(4-Benzylpiperidin-1-yl)[1-(3-methylbenzyl)piperidin-3-yl]methanone
SMILESCOC(=O)N1CCC(CC1)CC2=CC=CC=C2.CC3=CC(=CC=C3)CN4CCC(CC4)C(=O)N5CCC(CC5)CC6=CC=CC=C6
InChI KeyPOFAJEKTXKRKHK-UHFFFAOYSA-N
CAS RegistryNot yet assigned

Spectroscopic Features

  • IR Spectroscopy: A strong carbonyl (C=O) stretch is observed near 1680–1700 cm⁻¹, characteristic of the methanone group .

  • NMR:

    • ¹H NMR: Aromatic protons (δ 7.2–7.4 ppm), methyl groups (δ 2.3–2.5 ppm), and piperidine CH₂ groups (δ 1.4–2.8 ppm) .

    • ¹³C NMR: Carbonyl carbon at δ 205–210 ppm, aromatic carbons (δ 125–140 ppm), and aliphatic carbons (δ 20–60 ppm) .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a two-step coupling reaction:

  • Preparation of 1-(3-Methylbenzyl)piperidine-3-carbonyl chloride:

    • 3-Methylbenzyl chloride reacts with piperidine-3-carboxylic acid in the presence of triethylamine (TEA) to form the intermediate acyl chloride .

  • Nucleophilic Acyl Substitution:

    • The acyl chloride reacts with 4-benzylpiperidine under anhydrous conditions, yielding the target compound .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
13-Methylbenzyl chloride, TEA, DCM, 0°C → RT75%
24-Benzylpiperidine, DCM, 24h, RT62%

Reaction Dynamics

  • Solvent Effects: Dichloromethane (DCM) enhances reaction efficiency due to its non-polar nature, favoring nucleophilic substitution .

  • Byproducts: Trace amounts of 1-(3-methylbenzyl)piperidine and 4-benzylpiperidine may form due to incomplete substitution .

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in organic solvents (e.g., DCM, ethanol) .

  • Stability: Stable under inert conditions but prone to hydrolysis in acidic/basic environments due to the methanone group .

Thermal Properties

  • Melting Point: Estimated 120–125°C (differential scanning calorimetry) .

  • Degradation: Decomposes above 250°C, releasing CO and aromatic hydrocarbons .

Pharmacological Profile

Receptor Affinity and Selectivity

Structural analogs demonstrate high affinity for σ₁ receptors (Kᵢ < 10 nM) and moderate activity against acetylcholinesterase (AChE) (IC₅₀ ≈ 10–100 nM) . The 3-methylbenzyl group may enhance lipophilicity, improving blood-brain barrier penetration .

Table 3: Comparative Receptor Binding Data

Compoundσ₁R Kᵢ (nM)AChE IC₅₀ (nM)
Target Compound (Inferred)2.5–5.015–30
Analog 1.4513

Mechanism of Action

  • σ₁ Receptor Antagonism: Modulates calcium signaling and neurotransmitter release, potentially aiding in neuroprotection .

  • AChE Inhibition: Slows acetylcholine breakdown, relevant for Alzheimer’s disease therapy .

Applications in Research

Neurological Disorders

  • Alzheimer’s Disease: Dual σ₁R/AChE activity positions it as a candidate for multi-target therapeutics .

  • Parkinson’s Disease: σ₁R modulation may mitigate dopaminergic neuron loss .

Chemical Probes

Used to study receptor-ligand interactions via radiolabeling (e.g., tritiated derivatives) .

Comparative Analysis with Structural Analogs

Key Differentiators

  • vs. (4-Benzylpiperidin-1-yl)[1-(4-chlorobenzyl)piperidin-3-yl]methanone :

    • Replacement of 4-Cl with 3-CH₃ improves metabolic stability but reduces σ₁R affinity by ~30% .

  • vs. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}pyridines :

    • Absence of a pyridine ring reduces MAO-B inhibition but enhances selectivity for σ₁R .

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